molecular formula C20H23FN2O3 B1527108 Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1047655-89-9

Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No. B1527108
CAS RN: 1047655-89-9
M. Wt: 358.4 g/mol
InChI Key: VLKOZHAKGACLRD-UHFFFAOYSA-N
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Description

“Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1047655-89-9 . It has a molecular weight of 358.41 . The compound is in the form of a gum .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H23FN2O3/c21-17-7-4-8-18 (13-17)22-15-20 (25)9-11-23 (12-10-20)19 (24)26-14-16-5-2-1-3-6-16/h1-8,13,22,25H,9-12,14-15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.41 . It’s in the form of a gum . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Drug Design and Development

The piperidine moiety is a common feature in many pharmaceutical compounds due to its bioactive properties. Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate can serve as a key intermediate in the synthesis of novel drugs. Its structure is amenable to further functionalization, allowing for the creation of a diverse library of compounds for high-throughput screening in drug discovery programs .

Material Science

In material science, this compound’s derivatives could be used to synthesize novel polymers with unique properties. The fluorophenyl group may impart enhanced stability against degradation by UV light, while the piperidine structure could contribute to flexibility and resilience in the polymer chain .

Chemical Synthesis

This compound can be utilized in chemical synthesis as a building block for complex molecules. Its benzylic position is particularly reactive, allowing for various chemical transformations such as free radical bromination, nucleophilic substitution, and oxidation, which are fundamental in synthetic organic chemistry .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods. The distinct UV-Vis absorption profile of the fluorophenyl group, combined with the piperidine ring, could be exploited for the detection and quantification of similar compounds in complex mixtures .

Neuroscience Research

Piperidine derivatives are known to interact with various neurotransmitter systems. This compound could be used to synthesize ligands for receptors in the central nervous system, aiding in the study of neurological disorders and the development of therapeutic agents .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be modified to create new pesticides or herbicides. The fluorophenyl group might provide selective toxicity towards certain pests, while the piperidine ring could enhance molecular stability in outdoor conditions .

Catalysis

The compound’s structure could be leveraged in catalysis, particularly in the development of organocatalysts. The piperidine ring might act as a ligand, stabilizing transition states and lowering activation energies for various chemical reactions .

Environmental Science

Lastly, in environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could inform the design of more eco-friendly chemicals and contribute to pollution mitigation strategies .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl 4-[(3-fluoroanilino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c21-17-7-4-8-18(13-17)22-15-20(25)9-11-23(12-10-20)19(24)26-14-16-5-2-1-3-6-16/h1-8,13,22,25H,9-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKOZHAKGACLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=CC(=CC=C2)F)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

The object product (2.53 g, 94%) was obtained in the same manner as in Example 24(1) and using benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.98 g), 3-fluoroaniline (889 mg) and lithium perchlorate (960 mg).
[Compound]
Name
product
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
889 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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